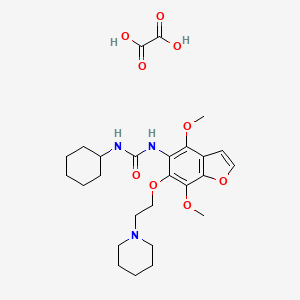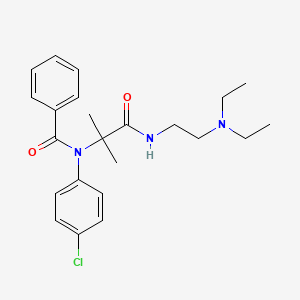![molecular formula C16H22N2O2 B14446723 ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate CAS No. 73750-43-3](/img/structure/B14446723.png)
ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a tert-butyl-substituted carbonimidoyl group linked to the amino group on the benzene ring. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields ethyl 4-aminobenzoate.
Introduction of the Carbonimidoyl Group: The next step involves the reaction of ethyl 4-aminobenzoate with tert-butyl isocyanide and an appropriate base, such as triethylamine, to form the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The benzoate moiety can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The carbonimidoyl group can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoates with different functional groups replacing the amino group.
Oxidation: The major products are quinones derived from the benzoate moiety.
Reduction: The major products are secondary amines formed from the reduction of the carbonimidoyl group.
科学研究应用
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the benzoate moiety can interact with cellular receptors, influencing signal transduction pathways.
相似化合物的比较
Ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the carbonimidoyl group and has different reactivity and applications.
tert-Butyl 4-aminobenzoate: Contains a tert-butyl group but lacks the carbonimidoyl group, leading to different chemical properties.
Ethyl 4-(N-ethylcarbonimidoyl)aminobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
属性
CAS 编号 |
73750-43-3 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C16H22N2O2/c1-6-14(18-16(3,4)5)17-13-10-8-12(9-11-13)15(19)20-7-2/h6,8-11H,1,7H2,2-5H3,(H,17,18) |
InChI 键 |
SAGCDLOKXCAHOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=NC(C)(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



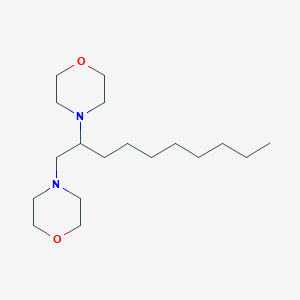
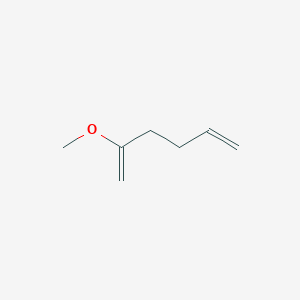
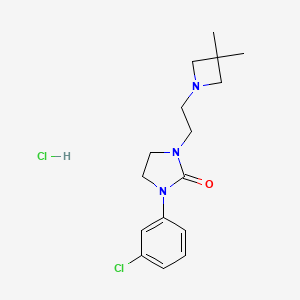
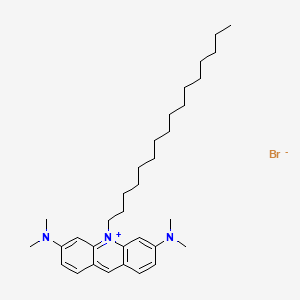

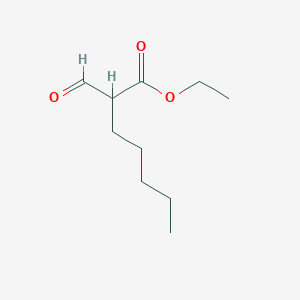
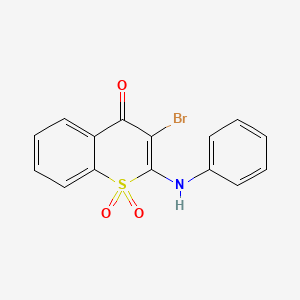
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
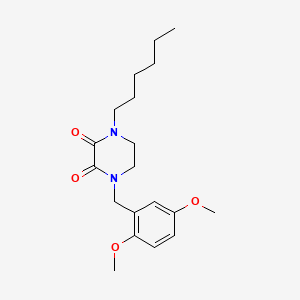
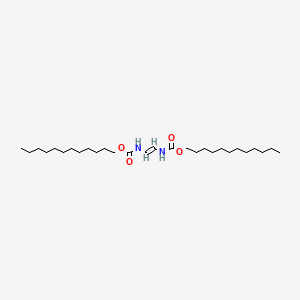
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
